Amifloxacin Amifloxacin Amifloxacin is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 86393-37-5
VCID: VC0518480
InChI: InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
SMILES: CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Molecular Formula: C16H19FN4O3
Molecular Weight: 334.35 g/mol

Amifloxacin

CAS No.: 86393-37-5

Cat. No.: VC0518480

Molecular Formula: C16H19FN4O3

Molecular Weight: 334.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amifloxacin - 86393-37-5

Specification

CAS No. 86393-37-5
Molecular Formula C16H19FN4O3
Molecular Weight 334.35 g/mol
IUPAC Name 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
Standard InChI Key RUXPNBWPIRDVTH-UHFFFAOYSA-N
SMILES CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Canonical SMILES CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Appearance Solid powder
Melting Point 300 °C

Introduction

PropertyValueSource
Molecular FormulaC16H19FN4O3\text{C}_{16}\text{H}_{19}\text{FN}_4\text{O}_3CAS Common Chemistry
Molecular Mass334.35 g/molCAS Common Chemistry
Melting Point300°C (decomposition)CAS Common Chemistry
SMILES NotationO=C(O)C1=CN(NC)C2=CC(=C(F)...CAS Common Chemistry

Pharmacokinetic Properties

Absorption and Plasma Kinetics

A multiple-dose pharmacokinetic study in healthy volunteers demonstrated that oral amifloxacin achieves rapid absorption, with a mean time to maximum plasma concentration (TmaxT_{\text{max}}) of 0.98 hours . Steady-state concentrations were observed by day 5 across all dosing regimens (200–800 mg every 8–12 hours). Plasma concentrations exhibited dose proportionality, as illustrated in Table 2.

Table 2: Plasma Concentrations of Amifloxacin After Oral Administration

Dose (mg)Dosing IntervalCmaxC_{\text{max}} (Day 1, μg/mL)CmaxC_{\text{max}} (Day 11, μg/mL)
200q12h2.52 ± 1.122.30 ± 0.98
400q12h4.98 ± 1.445.41 ± 0.74
600q12h5.40 ± 2.028.05 ± 1.68
400q8h4.59 ± 2.176.87 ± 2.81
600q8h6.53 ± 2.449.53 ± 0.50
800q8h8.01 ± 3.0011.9 ± 1.92

The terminal plasma half-life ranged from 3.58 to 5.78 hours, supporting twice- or thrice-daily dosing to maintain therapeutic levels .

Excretion and Metabolism

Approximately 53.9% of the administered dose was excreted unchanged in urine, with peak urinary concentrations exceeding 100 μg/mL within 2 hours post-dose (Table 3) . This high renal excretion underscores its potential utility in treating urinary tract infections, where concentrated drug levels in urine are critical.

Table 3: Urinary Excretion of Amifloxacin (Day 11)

Dose (mg)Dosing IntervalUrine Concentration (0–2 h, μg/mL)
200q12h105
400q12h417
600q12h376
400q8h336
600q8h518
800q8h464

Antimicrobial Efficacy and Resistance Considerations

Table 4: Resistance Rates of Gram-Positive Pathogens to Selected Antibiotics

AntibioticMRSA (n=34)MSSA (n=159)
Penicillin G100.00%80.87%
Erythromycin83.57%65.83%
Levofloxacin60.54%22.35%
Ciprofloxacin60.54%22.35%

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